molecular formula C15H22N2O B4755823 4-(piperidin-1-yl)-N-propylbenzamide

4-(piperidin-1-yl)-N-propylbenzamide

Cat. No.: B4755823
M. Wt: 246.35 g/mol
InChI Key: LORSZRRJHLHYOZ-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)-N-propylbenzamide is a benzamide derivative featuring a piperidine ring attached to the benzene core at the 4-position and an N-propyl substituent on the amide nitrogen. The piperidine moiety contributes to conformational flexibility and basicity, while the N-propyl group may influence lipophilicity and metabolic stability. Although direct data on this compound are absent in the provided evidence, structural analogs (e.g., N-(1-benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide) suggest that such derivatives are synthesized via nucleophilic acyl substitutions or condensation reactions, often involving piperidine intermediates .

Properties

IUPAC Name

4-piperidin-1-yl-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-10-16-15(18)13-6-8-14(9-7-13)17-11-4-3-5-12-17/h6-9H,2-5,10-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORSZRRJHLHYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(piperidin-1-yl)-N-propylbenzamide typically involves the following steps:

Industrial production methods often involve optimizing these steps to achieve high yields and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

4-(Piperidin-1-yl)-N-propylbenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(piperidin-1-yl)-N-propylbenzamide involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Differences and Implications

  • The phenoxy and methylpiperazine groups in ’s compound may improve receptor affinity (e.g., serotonin or dopamine receptors) but introduce metabolic vulnerabilities (e.g., oxidation of the phenoxy group). Halogenated or fluorinated groups (e.g., in ) boost lipophilicity, favoring blood-brain barrier penetration but risking toxicity.
  • Synthetic Efficiency :

    • McClure et al. achieved a high yield (79.9%) using propionic anhydride under reflux , whereas Feldman and Taber reported lower yields (26–61%) for analogous N-benzyl derivatives . This highlights the impact of reaction conditions and protecting groups on efficiency.

Notes and Limitations

Evidence Gaps : Direct data on 4-(piperidin-1-yl)-N-propylbenzamide are absent; comparisons rely on structural analogs.

Synthesis Variability : Yields and conditions for similar compounds differ significantly (e.g., 26–79.9% ), emphasizing the need for optimized protocols.

Pharmacological Data : Biological activity predictions are speculative, requiring experimental validation.

Structural Complexity : Substituents like fluorinated groups ( ) introduce synthetic challenges but may offer unique therapeutic advantages.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(piperidin-1-yl)-N-propylbenzamide
Reactant of Route 2
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4-(piperidin-1-yl)-N-propylbenzamide

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